molecular formula C26H36N2O B5421077 1-[(4-hexoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

1-[(4-hexoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

Cat. No.: B5421077
M. Wt: 392.6 g/mol
InChI Key: VYUZKYLCNGERGY-FMIVXFBMSA-N
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Description

1-[(4-Hexoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a synthetic organic compound that belongs to the piperazine family This compound is characterized by its unique structure, which includes a hexoxyphenyl group and a phenylprop-2-enyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-hexoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves the following steps:

    Formation of the Hexoxyphenyl Intermediate: The synthesis begins with the preparation of the hexoxyphenyl intermediate. This is achieved by reacting 4-bromophenol with hexyl bromide in the presence of a base such as potassium carbonate to form 4-hexoxyphenol.

    Formation of the Piperazine Intermediate: The next step involves the reaction of 4-hexoxyphenol with piperazine in the presence of a suitable solvent, such as ethanol, to form 1-(4-hexoxyphenyl)piperazine.

    Formation of the Final Compound: The final step involves the reaction of 1-(4-hexoxyphenyl)piperazine with cinnamaldehyde in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Hexoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or piperazine rings are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products:

    Oxidation Products: Corresponding ketones or carboxylic acids.

    Reduction Products: Corresponding alcohols or amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

1-[(4-Hexoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-hexoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at specific neurotransmitter receptors, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)piperazine: A piperazine derivative with stimulant effects.

    Isobavachalcone: A prenylated chalcone with a wide spectrum of biological activities.

Comparison: 1-[(4-Hexoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike 1-(4-methoxyphenyl)piperazine, which is primarily known for its stimulant effects, this compound has broader applications in scientific research. Compared to isobavachalcone, it offers different mechanisms of action and potential therapeutic uses.

Properties

IUPAC Name

1-[(4-hexoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O/c1-2-3-4-8-22-29-26-15-13-25(14-16-26)23-28-20-18-27(19-21-28)17-9-12-24-10-6-5-7-11-24/h5-7,9-16H,2-4,8,17-23H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUZKYLCNGERGY-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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